molecular formula C8H10ClN B1606993 3-(3-Chloropropyl)pyridine CAS No. 21011-66-5

3-(3-Chloropropyl)pyridine

Cat. No.: B1606993
CAS No.: 21011-66-5
M. Wt: 155.62 g/mol
InChI Key: QRMAZKNPBZDWDH-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)pyridine is a chemical compound with the CAS Number: 21011-66-5 . It has a molecular weight of 155.63 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 . The molecule contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 155.63 .

Scientific Research Applications

  • Insecticide Research :

    • The study by Liu et al. (2006) explored a compound structurally related to 3-(3-Chloropropyl)pyridine, which showed potential for insecticidal activity. The presence of a pyridine ring was identified as an active component in pesticide discovery.
  • Pharmacological Research :

    • Koren et al. (1998) investigated 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines, including a variant of this compound, for their affinity for nicotinic acetylcholine receptors. This research is significant in understanding the interaction of such compounds with biological receptors.
  • Water Treatment Research :

    • The degradation mechanism of pyridine in drinking water was explored by Li et al. (2017) using a dielectric barrier discharge system. This study is crucial for understanding the potential environmental impacts of pyridine derivatives and their removal from water sources.
  • Chemical Extraction Research :

    • Kumar and Babu (2009) conducted research on the extraction of Pyridine-3-carboxylic Acid using different solvents, contributing to the understanding of efficient extraction methods for pyridine derivatives.
  • Organic Synthesis Research :

    • Heinz et al. (2021) presented a study on the regioselective difunctionalization of pyridines, including 3-chloropyridines, which is relevant for synthesizing complex organic molecules and pharmaceuticals.
  • Ligand Chemistry Research :

Safety and Hazards

When handling 3-(3-Chloropropyl)pyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Future Directions

Piperidines, a class of compounds to which 3-(3-Chloropropyl)pyridine belongs, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Properties

IUPAC Name

3-(3-chloropropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMAZKNPBZDWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276837
Record name 3-(3-chloropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21011-66-5
Record name 3-(3-chloropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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